5-Bromo-3-chloropyridine-2-carboxamide
Description
5-Bromo-3-chloropyridine-2-carboxamide is a halogenated pyridine derivative featuring bromine at position 5, chlorine at position 3, and a carboxamide group at position 2. Pyridine derivatives are renowned for their pharmacological versatility, including anti-tumor, anti-viral, and antimicrobial activities . The carboxamide group enhances hydrogen-bonding capacity, which may influence crystallinity and bioavailability.
Properties
IUPAC Name |
5-bromo-3-chloropyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGMXKTYUYHMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination and Chlorination
A cornerstone of pyridine functionalization involves directed metalation to achieve regioselectivity. For instance, 3-chloropyridine-2-carboxamide can undergo lithiation at position 5 using lithium diisopropylamide (LDA), followed by quenching with bromine to install the bromine substituent. This method, adapted from general heterocyclic synthesis protocols, avoids competing substitution at other positions.
Table 1: Halogenation Conditions for Pyridine Derivatives
Sequential Halogen Exchange
| Ester Substrate | Amine Source | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl 5-bromo-3-chloropyridine-2-carboxylate | NH₃ (g) | TEA | 85 | 98 |
| Ethyl 3-chloropyridine-2-carboxylate | Methylamine | DIPEA | 78 | 95 |
Advanced Multi-Step Synthesis
Suzuki-Miyaura Coupling for Ring Functionalization
A patent-pending method (US8637508B2) leverages Suzuki coupling to construct the pyridine core. 4-Amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate undergoes cross-coupling with boronic acids to introduce bromine at position 5. Post-coupling amidation with adamantane-1-carbonyl chloride yields the target compound in 72% isolated yield.
Nitration-Reduction Sequences
Nitration of 6-bromo-3-chloropyridine-2-carboxylic acid introduces a nitro group at position 4, which is subsequently reduced to an amine using Raney nickel. Functionalization of the amine with isocyanates forms urea derivatives, though this pathway requires additional steps to isolate the carboxamide.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR and LC-MS data are critical for verifying regiochemistry. For example, the singlet at δ 10.84 ppm in DMSO-d₆ corresponds to the carboxamide NH proton, while aromatic protons at δ 7.53–8.30 ppm confirm bromine and chlorine substitution patterns.
Purity and Scalability
Column chromatography (Hexane/EtOAC, 30:70) achieves ≥95% purity, as evidenced by HPLC analysis. Scalability remains a challenge for metalation-dependent routes, with gram-scale reactions showing 15–20% yield drops due to intermediate instability.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-3-chloropyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloropyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Research Findings and Case Studies
- Crystallography : Pyridine derivatives like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine form centrosymmetric dimers via N–H···N bonds, a feature critical for crystal engineering .
Biological Activity
5-Bromo-3-chloropyridine-2-carboxamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound has the molecular formula C6H4BrClN2O. It features a pyridine ring substituted with bromine and chlorine atoms, as well as a carboxamide group. This unique structure contributes to its biological activities and interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can bind to these molecular targets, altering their activity and leading to various biological effects. Although the precise biochemical pathways are not fully elucidated, it is known that the compound influences cellular processes such as:
- Gene expression modulation : It can affect the expression of genes involved in inflammatory responses and oxidative stress.
- Enzyme inhibition : The compound interacts with enzymes like BACE-1 and BACE-2, which are involved in amyloid precursor protein processing, potentially linking it to neurodegenerative disease mechanisms.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results against A549 human lung adenocarcinoma cells, where it was compared with standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity Against A549 Cells
| Compound | Concentration (µM) | Viability (%) |
|---|---|---|
| This compound | 100 | 60 |
| Cisplatin | 100 | 50 |
Data derived from comparative studies on cytotoxicity in A549 cells.
Neuroprotective Effects
The compound's interaction with BACE enzymes suggests potential neuroprotective effects, particularly in Alzheimer's disease research. By inhibiting these enzymes, this compound may reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology.
Case Studies
-
Anticancer Activity Study :
A study conducted on various derivatives of pyridine compounds highlighted that this compound exhibited significant anticancer activity against A549 cells, showing a dose-dependent response in cell viability assays . -
Neurodegenerative Disease Research :
In research focusing on Alzheimer's disease models, the compound was found to modulate pathways associated with amyloid precursor protein processing, suggesting its potential role in therapeutic strategies aimed at neuroprotection.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-3-chloropyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amidation. For example, brominated pyridine precursors (e.g., 5-Bromo-2-chloropyridine derivatives) can undergo palladium-catalyzed coupling with carboxamide-bearing reagents. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
- Temperature : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., DMF or THF).
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water .
- Optimization : Use design of experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Monitor progress via TLC or HPLC to minimize side products like dehalogenated byproducts .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amide formation. For example, the carboxamide proton appears as a singlet near δ 8.1–8.3 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 249.94 for C₆H₄BrClN₂O).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What solvent systems are suitable for solubility testing of this compound in biological assays?
- Methodological Answer :
- Polar aprotic solvents : DMSO (primary stock solutions) at concentrations ≤10 mM.
- Aqueous buffers : Dilute in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity.
- Troubleshooting : If precipitation occurs, use co-solvents like PEG-400 or cyclodextrin-based solubilizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Hypothesis Testing : Consider rotational isomerism (e.g., restricted rotation of the amide bond) or residual solvent peaks.
- Advanced Techniques :
- 2D NMR (COSY, NOESY) : To identify coupling between protons and confirm spatial arrangements.
- Variable Temperature NMR : Assess dynamic processes; sharpening of peaks at elevated temperatures suggests conformational exchange .
- X-ray Crystallography : Definitive structural confirmation if crystalline material is obtainable .
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Br with I or Cl with F) to probe electronic effects.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based ATPase assays.
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes and guide synthetic priorities .
Q. How can researchers address low yields in large-scale synthesis?
- Methodological Answer :
- Scale-Up Challenges : Poor heat dissipation or mixing inefficiencies.
- Solutions :
- Flow Chemistry : Continuous reactors for better temperature control and reduced side reactions.
- Catalyst Immobilization : Use heterogeneous catalysts (e.g., Pd/C) to simplify recovery and reuse .
Q. What factorial design approaches are suitable for optimizing reaction conditions?
- Methodological Answer :
- Factors to Test : Catalyst type, solvent polarity, temperature, and stoichiometry.
- Design Types :
- Full Factorial : 2⁴ design to explore all interactions (requires 16 experiments).
- Fractional Factorial : Reduce runs by aliasing higher-order interactions.
- Response Variables : Yield, purity, and reaction time. Analyze via ANOVA to identify significant factors .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across cell lines?
- Methodological Answer :
- Potential Causes : Differential expression of target proteins or off-target effects.
- Validation Steps :
- Western Blotting : Confirm target protein levels in each cell line.
- CRISPR Knockout : Validate specificity by deleting the putative target gene.
- Metabolomics : Identify unintended metabolic perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
